(E)-1-((1-(1-(styrylsulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one
Description
Properties
IUPAC Name |
1-[[1-[1-[(E)-2-phenylethenyl]sulfonylazetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3S/c24-18-7-4-9-21(18)11-16-12-23(20-19-16)17-13-22(14-17)27(25,26)10-8-15-5-2-1-3-6-15/h1-3,5-6,8,10,12,17H,4,7,9,11,13-14H2/b10-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKTLUMFYIZIJHV-CSKARUKUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC2=CN(N=N2)C3CN(C3)S(=O)(=O)C=CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C1)CC2=CN(N=N2)C3CN(C3)S(=O)(=O)/C=C/C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and synthetic differences between the target compound and analogous molecules:
Structural and Functional Insights :
Core Heterocycles: The target compound’s azetidine-triazole-pyrrolidinone core contrasts with the triazolo-pyrazine in patent compounds , which introduces additional nitrogen atoms for enhanced π-stacking. The fluorophenyl-triazole derivative replaces azetidine with a pyrrolidine ring, reducing ring strain but increasing flexibility.
Substituent Effects: Styrylsulfonyl vs. Stereochemistry: The (E)-configuration in the target compound and ensures distinct spatial orientations compared to the (Z)-isomer in , affecting binding pocket compatibility.
Synthetic Routes: CuAAC is a common method for triazole formation , but the patent compounds employ Mitsunobu reactions for azetidine functionalization, highlighting divergent strategies for heterocycle assembly.
Biological Implications: The 1,4-triazole regioisomer (target compound) may exhibit stronger hydrogen-bonding than the 1,2,4-triazole in , influencing target selectivity. The cyclopentyl group in patent compounds could enhance membrane permeability relative to the polar pyrrolidinone in the target molecule.
Research Findings and Implications
- Electronic Profile : The styrylsulfonyl group’s electron-withdrawing nature may reduce oxidative metabolism, extending half-life relative to methoxy- or azo-substituted compounds .
- Synthetic Challenges : Achieving high regioselectivity in triazole formation (CuAAC) and stereochemical purity during sulfonylation are critical for reproducibility .
Q & A
Basic: What synthetic methodologies are recommended for synthesizing (E)-1-((1-(1-(styrylsulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one?
Answer:
The synthesis typically involves multi-step reactions:
Azetidine-Sulfonyl Coupling : React styrylsulfonyl chloride with azetidine derivatives under basic conditions (e.g., triethylamine) to form the styrylsulfonyl-azetidine intermediate.
Triazole Formation : Use copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole ring. Terminal alkynes (e.g., propargyl derivatives) react with azides (e.g., azido-azetidine intermediates) at 25–60°C in solvents like DMF or THF .
Pyrrolidinone Functionalization : Introduce the pyrrolidin-2-one moiety via alkylation or reductive amination, optimizing pH (7–9) and temperature (40–80°C) to avoid side reactions.
Key Considerations : Microwave-assisted synthesis or solvent-free conditions can enhance reaction efficiency (e.g., 20–30% yield improvement) .
Basic: What analytical techniques are critical for structural validation of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm regioselectivity of the triazole ring (1,4-substitution) and stereochemistry of the styrylsulfonyl group.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (±0.001 Da accuracy) and detects impurities .
- X-ray Crystallography : For unambiguous structural confirmation, refine data using SHELXL (e.g., R-factor < 0.05) .
Advanced: How can contradictory crystallographic data (e.g., bond-length anomalies) be resolved during structural refinement?
Answer:
- SHELXL Parameters : Adjust restraints for sulfonyl (S–O) and triazole (N–N) bonds to match expected values (e.g., S–O ≈ 1.43 Å, N–N ≈ 1.34 Å). Use "DFIX" and "DANG" commands to refine geometry .
- Twinned Data Handling : For twinned crystals, apply HKLF 5 format in SHELXL and use the BASF parameter to estimate twin fractions .
- Validation Tools : Cross-check with PLATON (ADDSYM) to detect missed symmetry or disorder .
Advanced: How does the stereochemistry of the styrylsulfonyl group impact biological activity, and how is this evaluated experimentally?
Answer:
- Stereochemical Control : Synthesize (E)- and (Z)-isomers via Wittig reactions, using bulky bases (e.g., LDA) to favor trans-configuration .
- Biological Assays : Compare isomers in enzyme inhibition assays (e.g., IC values against kinase targets). For example, (E)-isomers often show 3–5x higher activity due to optimized sulfonyl group orientation .
- Computational Modeling : Perform docking studies (AutoDock Vina) to correlate stereochemistry with binding affinity (ΔG < -8 kcal/mol indicates strong interactions) .
Advanced: What strategies mitigate low yields during the CuAAC step in large-scale synthesis?
Answer:
- Catalyst Optimization : Use CuI (5 mol%) with tris(benzyltriazolylmethyl)amine (TBTA) ligand to prevent Cu oxidation, improving yields to >85% .
- Solvent Screening : Replace DMF with PEG-400 to enhance solubility and reduce purification steps .
- Continuous-Flow Systems : Implement microreactors (residence time: 10–15 min) for reproducible heat/mass transfer, minimizing side-product formation .
Basic: How is the compound’s stability assessed under physiological conditions?
Answer:
- pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24h; analyze degradation via HPLC (e.g., >90% integrity at pH 7.4).
- Thermal Stability : Use DSC/TGA to determine decomposition temperature (T > 150°C indicates robustness) .
- Light Sensitivity : Expose to UV (254 nm) for 48h; track photodegradation products with LC-MS .
Advanced: What computational methods predict the compound’s pharmacokinetic properties?
Answer:
- ADME Prediction : Use SwissADME to estimate logP (ideally 1–3), bioavailability (≥30%), and CYP450 interactions.
- Metabolic Pathways : Simulate Phase I/II metabolism (e.g., CYP3A4-mediated oxidation) with StarDrop’s DEREK module .
- Solubility : Apply COSMO-RS to calculate aqueous solubility (target >50 µM) .
Advanced: How are conflicting bioactivity results (e.g., in vitro vs. in vivo) addressed?
Answer:
- Metabolite Profiling : Identify active metabolites via in vitro microsomal assays (e.g., human liver microsomes).
- Protein Binding : Measure plasma protein binding (e.g., >95% binding reduces free drug concentration in vivo) .
- Dose Adjustments : Use allometric scaling (e.g., mg/kg) to translate in vitro IC to effective in vivo doses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
